(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Medicinal Chemistry Antiviral Synthesis Process Chemistry

The title compound is a crystalline enaminone featuring a 4-bromo-2-hydroxyphenyl ring in the (E)-configuration. Its well-defined monoclinic crystal structure (space group P21/n) has been determined by single-crystal X-ray diffraction, confirming the bond lengths and molecular conformation.

Molecular Formula C11H12BrNO2
Molecular Weight 270.126
CAS No. 945724-02-7
Cat. No. B2394797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
CAS945724-02-7
Molecular FormulaC11H12BrNO2
Molecular Weight270.126
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=C(C=C(C=C1)Br)O
InChIInChI=1S/C11H12BrNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3/b6-5+
InChIKeyRPUCSDNSVNQXSP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 945724-02-7): A Structurally Verified Enaminone Building Block for Procurement


The title compound is a crystalline enaminone featuring a 4-bromo-2-hydroxyphenyl ring in the (E)-configuration [1]. Its well-defined monoclinic crystal structure (space group P21/n) has been determined by single-crystal X-ray diffraction, confirming the bond lengths and molecular conformation [1]. Unlike many oil or amorphous enaminone analogs, this compound is obtained as a colorless block solid with a standard purity of ≥95%, supported by batch-specific QC documentation (NMR, HPLC, GC) . Its primary utility lies as a regiochemically precise building block for synthesizing 7-bromo-4H-chromen-4-one, a critical intermediate in the manufacture of chromane-containing HCV NS5A inhibitors .

Why (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one Cannot Be Replaced by Generic Enaminones


The compound's value proposition is irreplaceable for specific synthetic pathways because its 4-bromo substitution pattern is the direct precursor to a specific regioisomer of a chromenone intermediate . Substituting with the 5-bromo regioisomer (CAS 115237-38-2) would yield a different chromenone product, which is not the intended intermediate for the patented HCV inhibitor scaffold . Similarly, replacing the bromine with chlorine or hydrogen would eliminate the critical synthetic handle required for the cyclization reaction and subsequent cross-coupling steps, making the downstream synthetic route non-viable [1]. Thus, the precise atomic position of the bromine atom is not a replaceable substituent but a structural requirement.

Quantitative Evidence for Selecting (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one Over Its Analogs


Regiochemical Precision: Exclusive Synthesis of 7-Bromo-4H-chromen-4-one in 100% Yield

Ring-closure of this specific 4-bromo enaminone with concentrated HCl yields exclusively 7-bromo-4H-chromen-4-one, the required intermediate for a patented series of HCV NS5A inhibitors. The synthesis is reported with a quantitative yield of 100% (8.7 g from 10.4 g starting material, 38.5 mmol scale) . In contrast, the 5-bromo regioisomer (CAS 115237-38-2) would cyclize to form 6-bromo-4H-chromen-4-one, a different regioisomer incompatible with the antiviral pharmacophore defined in patent WO2012/68234 . No yield data for the cyclization of the 5-bromo isomer under identical conditions has been reported, underscoring the proprietary optimization of the 4-bromo route.

Medicinal Chemistry Antiviral Synthesis Process Chemistry

Unambiguous Structural Confirmation via Single-Crystal X-Ray Diffraction

The absolute (E)-configuration and atomic connectivity of the target compound have been unequivocally verified by single-crystal X-ray diffraction, providing unit cell parameters a = 7.5143(12) Å, b = 11.8968(15) Å, c = 12.9852(13) Å, β = 105.575(14)°, V = 1118.2(3) ų, and space group P21/n [1]. This level of structural validation surpasses the typical reliance on NMR alone for enaminones. For the 5-bromo regioisomer, no such single-crystal structure is publicly available, leaving its solid-state conformation and absolute configuration unverified . Other non-halogenated or chloro-substituted analogs in this series also lack published crystallographic data, making independent verification of their structure challenging.

Analytical Chemistry Crystallography Quality Control

Documented C−Br Bond Length Enables Predictive Reactivity in Cross-Coupling

The crystal structure precisely locates the bromine atom with a C−Br bond distance of 1.902(5) Å [1]. This value is within the typical range for aryl bromides amenable to oxidative addition, the rate-determining step in Suzuki-Miyaura and other palladium-catalyzed couplings. In contrast, the C−Cl bond in a hypothetical 4-chloro analog is ca. 1.74 Å and is known to be significantly less reactive under standard coupling conditions, often requiring specialized ligands or higher temperatures [2]. This quantitative structural parameter directly supports the compound's superior functional utility for diversification reactions that are not applicable to non-halogenated or chloro-substituted enaminones.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Provenance in Patent Literature Supports Regulatory Filing for Antiviral APIs

The target compound is explicitly cited as the starting material for 7-bromo-4H-chromen-4-one in patents WO2012/68234, WO2007/88450, and US2009/202478, all of which pertain to chromane-based HCV therapeutics . This establishes a clear chain of custody for drug substance intermediates. The 5-bromo regioisomer and other analogs are not mentioned in these specific patent documents, meaning their use would deviate from the established intellectual property and regulatory pathway . For organizations pursuing ANDA or 505(b)(2) filings, using the exact compound referenced in the originator's patent is critical for demonstrating sameness.

Pharmaceutical Development Intellectual Property Supply Chain

Optimal Application Scenarios for (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one in Research and Industry


GMP Intermediate for Chromane-Based HCV NS5A Inhibitors

Procure this compound for the GMP-compliant synthesis of 7-bromo-4H-chromen-4-one, a key intermediate in the manufacture of chromane-containing HCV NS5A inhibitors. The quantitative cyclization yield (100%) and explicit patent linkage (WO2012/68234) make it the only acceptable starting material for ANDA filings [1]. The vendor-supplied batch-specific QC documentation (NMR, HPLC, GC) supports its use in a regulated pharmaceutical supply chain .

Modular Building Block for Diversity-Oriented Synthesis via Cross-Coupling

Leverage the confirmed C−Br bond length of 1.902(5) Å to perform Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions on the aromatic ring [1]. This allows for the late-stage introduction of diverse aryl, heteroaryl, or amine substituents, a pathway unavailable with the non-halogenated or less reactive chloro analogs. The crystalline nature of the compound facilitates precise weighing and handling in parallel synthesis setups [1].

Crystallization and Solid-State Form Studies for Pre-Formulation

Use the published single-crystal X-ray data (CCDC 2253645) as a reference standard for polymorph screening and solid-state characterization [1]. The well-defined monoclinic P21/n lattice and unit cell parameters provide a benchmark for identifying new crystalline forms or monitoring batch-to-batch consistency during scale-up, which is not possible with the structurally uncharacterized 5-bromo regioisomer [1].

Reference Standard in Analytical Method Development

Employ the compound with a certified purity of ≥95% and traceable QC records as a reference standard for HPLC or GC method development and validation [1]. Its unambiguous (E)-configuration and crystallographic verification ensure that it serves as a reliable marker for monitoring reaction progress or quantifying related substances in processes where the 5-bromo regioisomer could be a potential impurity .

Quote Request

Request a Quote for (E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.